molecular formula C13H7ClO B1595795 3-Chloro-9h-fluoren-9-one CAS No. 7254-06-0

3-Chloro-9h-fluoren-9-one

Cat. No. B1595795
CAS RN: 7254-06-0
M. Wt: 214.64 g/mol
InChI Key: VHKPWMGKYILMAU-UHFFFAOYSA-N
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Description

3-Chloro-9h-fluoren-9-one is a derivative of 9H-Fluoren-9-one . It has a molecular formula of C13H7ClO and a molecular weight of 214.64700 . It is a bright fluorescent yellow solid .


Molecular Structure Analysis

The molecular structure of 3-Chloro-9h-fluoren-9-one is similar to that of 9H-Fluoren-9-one, with the addition of a chlorine atom .


Physical And Chemical Properties Analysis

3-Chloro-9h-fluoren-9-one has a density of 1.369g/cm3 and a boiling point of 374.5ºC at 760 mmHg . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

1. NMR Spectroscopy Studies

3-Chloro-9h-fluoren-9-one has been studied using high-resolution NMR spectroscopy. This research provides insights into the molecular structure and dynamics of fluorene derivatives, which are important for understanding their chemical behavior and potential applications (Drake & Jones, 1980).

2. Solvolysis Reactions

The compound has been involved in studies exploring solvolysis reactions. Such reactions are fundamental in organic chemistry and are key to understanding reaction mechanisms and developing new synthetic routes (Thibblin, 1987).

3. Solubility and Phase Equilibria

Research on 9H-fluoren-9-one, a closely related compound, includes its solubility and phase equilibria in various organic solvents. This is crucial for applications in material science and pharmaceuticals where solubility plays a vital role (Wei et al., 2012).

4. Molecular Structure Analysis

Studies have been conducted on the structural analysis of fluorenyl derivatives, including chloro-fluorenylsilane compounds. These studies contribute to the field of molecular engineering and design of new materials (Rengstl & Schubert, 1980).

5. Chemical Synthesis and Catalysis

The compound and its derivatives have been used in exploring novel chemical synthesis routes and catalysis mechanisms. This includes research on palladium migration processes and intramolecular C-H activation, which are critical for developing new synthetic methodologies (Zhao et al., 2007).

6. Materials Science Applications

There's research exploring the use of fluorene derivatives in materials science, such as the development of environmentally sensitive fluorophores. Such compounds have potential applications in sensors and electronic devices (Hussein, El Guesmi & Ahmed, 2019).

7. Photochemistry

9H-fluorene, closely related to 3-Chloro-9h-fluoren-9-one, has been studied for its photochemical properties, including photoinduced isomerization. This has implications for the development of photo-responsive materials (Kumakura, Akai & Nakata, 2019).

Safety and Hazards

Safety data sheets suggest that 3-Chloro-9h-fluoren-9-one may cause serious eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . It should be handled in a well-ventilated area and personal protective equipment should be worn .

properties

IUPAC Name

3-chlorofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKPWMGKYILMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291066
Record name 3-chloro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-9h-fluoren-9-one

CAS RN

7254-06-0
Record name NSC72976
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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